Product packaging for 5-Fluoropentan-1-ol(Cat. No.:CAS No. 592-80-3)

5-Fluoropentan-1-ol

Cat. No.: B1330194
CAS No.: 592-80-3
M. Wt: 106.14 g/mol
InChI Key: FQBZGBYYKHMJFU-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Modern Chemical Research

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has had a significant impact on numerous aspects of daily life and technology. wikipedia.org The unique properties imparted by the fluorine atom, such as its high electronegativity and the strength of the carbon-fluorine bond, make these compounds highly valuable. wikipedia.orgnih.gov An estimated 20% of all pharmaceuticals and over half of all agrochemicals contain fluorine. wikipedia.orgdigitellinc.comresearchgate.net Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the antifungal fluconazole. wikipedia.org The inclusion of fluorine can enhance a drug's metabolic stability, binding affinity, and bioavailability. acs.org Beyond medicine, organofluorine compounds are integral to the production of fluoropolymers like Teflon, refrigerants, and advanced materials. wikipedia.orgworktribe.com

General Overview of Fluorinated Alcohols as Key Chemical Entities

Fluorinated alcohols are a class of organofluorine compounds characterized by the presence of at least one fluorine atom and a hydroxyl group. ontosight.ai Their distinct physical and chemical properties, such as high polarity, strong hydrogen-bonding ability, and low nucleophilicity, have garnered them considerable attention in synthetic organic chemistry. alfa-chemistry.comnih.govresearchgate.net These properties can be fine-tuned by altering the degree and position of fluorination within the molecule. ontosight.ai

Fluorinated alcohols, particularly 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as remarkable solvents and promoters in organic synthesis. nih.govrsc.org Their strong hydrogen-bonding donor capacity and low nucleophilicity allow them to facilitate reactions, often without the need for a catalyst. nih.govscinapse.io This characteristic offers advantages in terms of simpler reaction setups and more environmentally friendly processes. nih.govresearchgate.net The high ionizing power of fluorinated alcohols can stabilize charged intermediates and transition states, accelerating reaction rates. researchgate.netwiley-vch.de Furthermore, their ability to stabilize radical cations has been well-documented. acs.orgresearchgate.net This unique combination of properties enables them to influence the efficiency, regioselectivity, and stereoselectivity of various chemical transformations. researchgate.netthieme-connect.com

Fluorinated alcohols serve as crucial building blocks in the synthesis of more complex fluorine-containing molecules. alfa-chemistry.comontosight.ai They can be used as reagents to introduce fluoroalkyl groups into organic structures. alfa-chemistry.com For instance, they have been employed in the synthesis of α-aryl-α-trifluoromethyl alcohols. alfa-chemistry.com The development of methods for the synthesis of fluorohydrins, a subclass of organofluorine compounds, often relies on fluorinated alcohol precursors. rsc.org These fluorohydrins are key intermediates in the production of several bioactive molecules. rsc.org

Unique Chemical Properties of Fluorinated Alcohols as Reaction Media and Promoters

Positioning of 5-Fluoropentan-1-ol within the Context of Linear ω-Fluoroalcohols

This compound belongs to the homologous series of linear ω-fluoroalcohols, which have the general formula F(CH₂)nOH. Research into this class of compounds has involved the synthesis and characterization of their physical, chemical, and toxicological properties. researchgate.net The synthesis of these alcohols is often achieved by treating the corresponding ω-haloalcohols with potassium fluoride (B91410). researchgate.net this compound, with its five-carbon chain, represents a specific member of this series, and its properties are influenced by the interplay between the terminal fluorine atom and the hydroxyl group.

Historical Trajectory and Current State of Research on Fluoroalkanols

The investigation of organofluorine compounds began in the 19th century, but it was not until the mid-20th century that the field gained significant momentum with the discovery of new fluorinating agents and synthetic methods. numberanalytics.com The industrial production of organofluorine compounds has evolved over the past 80 years, with significant developments occurring during World War II. nih.gov The systematic study of organofluorine insecticides, including fluoroalcohols, began around 1935. fluoride-history.de Early research into fluoroalcohols also explored their use as solvents and in the synthesis of other fluorinated compounds. capes.gov.br More recently, research has focused on the unique applications of fluorinated alcohols as "magic" reaction media and promoters in organic synthesis, capable of facilitating challenging chemical transformations. nih.govrsc.orgscinapse.io The current research landscape continues to explore new synthetic methods for creating complex fluorinated molecules and leveraging the distinct properties of fluoroalkanols in various chemical applications. numberanalytics.comselvita.com

Properties of this compound

PropertyValue
Molecular Formula C5H11FO
Molecular Weight 106.14 g/mol
CAS Number 592-80-3
Predicted pKa 15.12±0.10
Rotatable Bond Count 4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Topological Polar Surface Area 20.2 Ų
Data sourced from guidechem.com

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reduction of a carboxylic acid ester. For example, it can be synthesized from acetic acid 5-fluoropentyl ester. chemicalbook.com Another reported synthesis involves the hydrogenation of a precursor molecule. Specifically, 4-(tert-Butyldiphenylsilyloxy)-5-fluoropentan-1-ol can be produced by the hydrogenation of 5-(benzyloxy)-1-fluoropentan-2-ol to remove the benzyl (B1604629) protecting group, followed by further reaction steps. thieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11FO B1330194 5-Fluoropentan-1-ol CAS No. 592-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11FO/c6-4-2-1-3-5-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBZGBYYKHMJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207940
Record name 1-Pentanol, 5-fluoro-
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Molecular Weight

106.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

592-80-3
Record name 5-Fluoro-1-pentanol
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Record name 1-Pentanol, 5-fluoro-
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Record name 1-Pentanol, 5-fluoro-
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Record name 5-fluoropentan-1-ol
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Synthetic Methodologies for the Preparation of 5 Fluoropentan 1 Ol and Analogous Structures

Direct and Indirect Fluorination Approaches

The introduction of a fluorine atom into an organic molecule can be accomplished through several methods, broadly categorized as direct and indirect fluorination. These approaches include halogen exchange reactions, deoxofluorination, and the use of electrophilic or nucleophilic fluorinating agents.

Methods Involving Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein and Swarts reactions, provide a common pathway for the synthesis of alkyl fluorides. organicmystery.comwikipedia.org In this context, a suitable precursor, such as 1-bromo-5-pentanol or 1-chloro-5-pentanol, would be treated with a fluoride (B91410) salt to replace the heavier halogen with fluorine.

The classic Finkelstein reaction involves the exchange of a halogen for another. wikipedia.org While typically used for preparing alkyl iodides from chlorides or bromides, the principle can be adapted for fluorination. wikipedia.org The Swarts reaction is more specific for the preparation of fluoroalkanes and employs inorganic fluorides like silver(I) fluoride (AgF), mercury(II) fluoride (Hg₂F₂), or antimony trifluoride (SbF₃) to displace a chlorine or bromine atom. organicmystery.com The choice of the fluorinating agent and reaction conditions is crucial to drive the equilibrium towards the desired fluorinated product. organicmystery.comwikipedia.org For instance, the insolubility of the resulting chloride or bromide salt in the solvent can favor the formation of the alkyl fluoride. wikipedia.org

PrecursorFluorinating AgentProductReference
1-Bromo-5-pentanolPotassium Fluoride (KF)5-Fluoropentan-1-ol wikipedia.org
1-Chloro-5-pentanolSilver(I) Fluoride (AgF)This compound organicmystery.com

Deoxofluorination Strategies to Form C-F Bonds

Deoxofluorination is a powerful method for converting alcohols into alkyl fluorides by replacing a hydroxyl group with a fluorine atom. researchgate.net This transformation is typically achieved using reagents like diethylaminosulfur trifluoride (DAST) and its analogs. tcichemicals.comscispace.com The reaction of an alcohol with DAST proceeds through an intermediate that facilitates the nucleophilic displacement of the hydroxyl group by fluoride. tcichemicals.com

Recent advancements have introduced more stable and selective deoxofluorinating reagents. organic-chemistry.org For example, aminodifluorosulfinium tetrafluoroborate (B81430) salts, when activated by a fluoride source, have shown greater selectivity and produce fewer elimination byproducts compared to traditional reagents like DAST. organic-chemistry.org Another approach involves the in situ generation of highly reactive triflyl fluoride (CF₃SO₂F) from potassium fluoride (KF), which can efficiently fluorinate alcohols under mild conditions. organic-chemistry.org

AlcoholDeoxofluorinating ReagentProductReference
1,5-PentanediolDiethylaminosulfur trifluoride (DAST)This compound tcichemicals.com
1,5-PentanediolAminodifluorosulfinium tetrafluoroborate/Fluoride sourceThis compound organic-chemistry.org
1,5-PentanediolPotassium Fluoride/Triflic AnhydrideThis compound organic-chemistry.org

Electrophilic and Nucleophilic Fluorination Techniques

The formation of a carbon-fluorine bond can be achieved through either nucleophilic or electrophilic fluorination, depending on the nature of the fluorine source and the substrate. alfa-chemistry.com

Nucleophilic fluorination involves the use of a fluoride ion (F⁻) as the nucleophile to attack an electrophilic carbon center, displacing a leaving group. alfa-chemistry.com Reagents like potassium fluoride (KF) and cesium fluoride (CsF) are common sources of nucleophilic fluoride. alfa-chemistry.com The reactivity can be enhanced by using phase-transfer catalysts or by employing more sophisticated reagents like HF/pyridine complexes. alfa-chemistry.com

Electrophilic fluorination , on the other hand, utilizes a reagent that delivers an electrophilic fluorine atom ("F⁺") to a nucleophilic substrate, such as an enolate or an organometallic species. alfa-chemistry.comwikipedia.org N-F reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used for this purpose due to their stability and high selectivity. alfa-chemistry.comwikipedia.org The mechanism of electrophilic fluorination is still a subject of study, with possibilities including an Sₙ2-type pathway or a single-electron transfer (SET) process. wikipedia.org

Fluorination TypeReagent ClassExample ReagentSubstrate TypeReference
NucleophilicInorganic FluoridesPotassium Fluoride (KF)Alkyl Halides/Sulfonates alfa-chemistry.com
NucleophilicHF ComplexesHF/PyridineAlcohols (via activation) alfa-chemistry.com
ElectrophilicN-F ReagentsSelectfluor®Enolates, Aromatic compounds alfa-chemistry.comwikipedia.org
ElectrophilicN-F ReagentsN-Fluorobenzenesulfonimide (NFSI)Carbanions, Alkenes alfa-chemistry.comwikipedia.org

Functional Group Transformations for Alkyl Chain Construction

In addition to direct fluorination, this compound can be synthesized by constructing the five-carbon chain from smaller, functionalized precursors.

Utilization of Dihaloalkanes as Precursors

Dihaloalkanes serve as versatile starting materials for the synthesis of various functionalized compounds, including fluoroalcohols. A dihaloalkane with the appropriate chain length, such as 1,5-dibromopentane (B145557) or 1,5-dichloropentane, can be selectively functionalized. One halogen can be substituted with a fluorine atom via a halogen exchange reaction, and the other can be converted to a hydroxyl group, either directly through hydrolysis or indirectly through a substitution reaction followed by hydrolysis.

The synthesis of alkynes from dihaloalkanes through dehydrohalogenation is a well-established method. libretexts.org While not directly leading to a fluoroalcohol, this highlights the reactivity of dihaloalkanes. For the synthesis of this compound, a more controlled, stepwise substitution would be necessary to avoid elimination reactions.

Carbonyl Reduction Pathways to Access Fluoroalcohols

The reduction of a carbonyl group is a fundamental transformation in organic synthesis for the preparation of alcohols. wikipedia.orglibretexts.org A precursor containing both a fluorine atom and a carbonyl group, such as 5-fluoropentanal or a 5-fluoropentanoic acid derivative, can be reduced to yield this compound.

Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org Carboxylic acids and their esters are less reactive and typically require a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org The choice of reducing agent is critical to ensure the selective reduction of the carbonyl group without affecting other functional groups present in the molecule. wikipedia.org For instance, an iridium-catalyzed hydrogenation has been reported for the reduction of α-fluoro ketones to β-fluoro alcohols. organic-chemistry.org

Carbonyl PrecursorReducing AgentProductReference
5-FluoropentanalSodium Borohydride (NaBH₄)This compound libretexts.org
Ethyl 5-fluoropentanoateLithium Aluminum Hydride (LiAlH₄)This compound wikipedia.orglibretexts.org
5-Fluoropentanoic acidLithium Aluminum Hydride (LiAlH₄)This compound wikipedia.orglibretexts.org

Oxa-Michael Additions in Fluoroalkanol Synthesis

The oxa-Michael addition, or conjugate addition of an oxygen nucleophile, represents a powerful and direct method for forming carbon-oxygen bonds. nsf.gov This reaction is instrumental in the synthesis of various oxygen-containing heterocycles and acyclic structures. rsc.org Its application to the synthesis of fluorinated alkanols often involves the reaction of an alcohol with a fluorine-containing Michael acceptor.

Research has demonstrated the viability of this approach using activated α,β-unsaturated nitriles. For instance, the oxa-Michael addition of benzyl (B1604629) alcohol to fluorine-containing substrates can be achieved, although reaction conditions may require optimization. In the case of 4,4,4-trifluorobutenenitrile, the reaction proceeds at a reduced temperature to yield the desired benzyl ether product, which can subsequently be deprotected to reveal the fluoroalkanol. nih.gov A similar strategy is effective for cinnamonitrile (B126248) derivatives bearing electron-withdrawing groups like trifluoromethyl. nih.gov

Table 1: Oxa-Michael Addition of Benzyl Alcohol to Fluorinated α,β-Unsaturated Nitriles nih.gov
Michael AcceptorReaction ConditionsProductYield
p-CF₃-cinnamonitrile-30 °C, 2 days3-Benzyloxy-3-(4-trifluoromethylphenyl)propanenitrile63%
4,4,4-Trifluorobutenenitrile-30 °C, 2 days3-Benzyloxy-4,4,4-trifluorobutanenitrile40%

Stereoselective and Asymmetric Synthesis of Related Fluoroalkanol Motifs

Creating fluoroalkanols with specific stereochemistry is crucial, as the biological activity and physical properties of chiral molecules are highly dependent on their three-dimensional structure. Stereochemically defined β-fluoroalkyl β-amino alcohol units, for example, are valuable as components for fluorinated peptide isosteres and other biologically significant compounds. acs.org

Enantioselective Approaches to β-Fluorinated Alcohols

A prominent strategy for the enantioselective synthesis of β-fluorinated alcohols involves the organocatalytic α-fluorination of aldehydes. nih.gov This method utilizes a chiral catalyst, such as a diarylprolinol silyl (B83357) ether, to introduce a fluorine atom at the α-position of an aldehyde with high enantioselectivity. The resulting α-fluoroaldehyde is then reduced in situ to the corresponding stable β-fluoroalcohol. nih.gov This approach is notable for its high yields and excellent control over enantioselectivity, providing access to either enantiomer of the target molecule by selecting the appropriate catalyst enantiomer. nih.gov

Table 2: Enantioselective Synthesis of β-Fluoroalcohols via Organocatalytic α-Fluorination nih.gov
Aldehyde SubstrateYieldEnantiomeric Excess (ee)
Hydrocinnamaldehyde72%96%
Hexanal77%92%
3-Phenylpropionaldehyde65%93%
Nonanal75%87%

Chiral Auxiliary and Organocatalytic Strategies

Both chiral auxiliary-based methods and organocatalysis are cornerstone strategies in asymmetric synthesis. york.ac.ukencyclopedia.pub

A chiral auxiliary is a chiral compound temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org An effective auxiliary must be readily available, easy to attach and remove, and provide high levels of stereocontrol. york.ac.uk In the context of fluorinated motifs, chiral sulfoxide (B87167) auxiliaries have been used to control the addition of nucleophiles to fluorinated imines, leading to the stereoselective formation of β-fluoroalkyl β-amino alcohols. acs.org

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. encyclopedia.pub This field offers an environmentally conscious alternative to metal-based catalysts. encyclopedia.pub Proline, a simple amino acid, is a classic organocatalyst used in various asymmetric reactions. For example, the proline-catalyzed cross-Mannich reaction between fluorinated aldimines and aliphatic aldehydes yields γ-fluorinated β-amino alcohols with high diastereo- and enantioselectivity after a reduction step. acs.org This demonstrates the power of organocatalysis to construct complex chiral fluorinated molecules from simple precursors. acs.org

Table 3: Proline-Catalyzed Synthesis of γ-Fluorinated β-Amino Alcohols acs.org
AldehydeFluoroalkyl Group (on imine)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee) of anti-isomerYield
PropanalCF₃95:5>99%70%
IsovaleraldehydeCF₃95:5>99%65%
PropanalCF₂H95:5>99%61%

Derivatization and Further Functionalization of this compound

The terminal hydroxyl group of this compound and its isomers serves as a key site for derivatization, allowing these molecules to be used as building blocks in the synthesis of more complex structures. For example, the related compound 1-fluoropentan-2-ol, after protection of the hydroxyl group as a silyl ether, can be incorporated into larger molecules. thieme-connect.com This protected fluoroalkanol can then undergo further synthetic transformations, illustrating how the fluoroalkanol motif is carried through a multi-step sequence to be part of a final, more complex target molecule, such as a substituted indazole carboxamide. thieme-connect.comthieme-connect.com

Structural Elucidation and Mechanistic Insights Through Spectroscopic and Computational Approaches

Advanced Spectroscopic Characterization of Fluoroalcohols

Spectroscopic techniques are indispensable tools for the detailed analysis of molecular structure and dynamics. arxiv.orgcornell.edu For fluoroalcohols like 5-fluoropentan-1-ol, methods such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry provide a comprehensive picture of its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of nuclei such as ¹H and ¹⁹F. researchgate.netorganicchemistrydata.org

In a typical ¹H NMR spectrum of a fluoroalkanol, the protons on the carbon bearing the fluorine atom and adjacent carbons will show splitting patterns due to spin-spin coupling with the ¹⁹F nucleus. nih.gov The magnitude of this coupling (J-coupling) decreases with the number of bonds separating the interacting nuclei.

For this compound, one would expect the following:

The protons on C5 (α to fluorine) would appear as a triplet of triplets, due to coupling with protons on C4 and the ¹⁹F nucleus.

The protons on C1 (α to the hydroxyl group) would appear as a triplet, coupling with the protons on C2.

The chemical shifts of protons closer to the electronegative fluorine and oxygen atoms would be further downfield.

The ¹⁹F NMR spectrum provides information about the chemical environment of the fluorine atom. ucsb.edu The chemical shift of the ¹⁹F nucleus in this compound would be influenced by the alkyl chain and the distant hydroxyl group. nih.gov

Interactive Data Table: Predicted ¹H and ¹⁹F NMR Data for this compound

Nucleus Position Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹HH on C1 (-CH₂OH)~3.6tJ(H1,H2) ≈ 6-7
¹HH on C2 (-CH₂-)~1.6m
¹HH on C3 (-CH₂-)~1.5m
¹HH on C4 (-CH₂-)~1.7m
¹HH on C5 (-CH₂F)~4.5dt²J(H,F) ≈ 47, J(H5,H4) ≈ 6
¹⁹FF on C5~ -220t²J(F,H) ≈ 47

Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.

NMR spectroscopy is a key tool for studying intramolecular hydrogen bonding. researchgate.netnih.gov In fluoroalcohols, the presence of an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (OH···F) can be investigated. However, studies on simple linear aliphatic fluoroalcohols like 2-fluoroethanol, 3-fluoropropanol, and 4-fluorobutanol have shown no experimental evidence of such bonds in solution. rsc.org The conformational flexibility of these molecules often prevents the formation of a stable intramolecular hydrogen bond. rsc.org For this compound, with a longer carbon chain, the formation of a stable intramolecular hydrogen bond is even less likely in solution.

Techniques used to study hydrogen bonding via NMR include:

Temperature-dependent chemical shift studies: The chemical shift of a proton involved in hydrogen bonding is often temperature-dependent. nih.govsemanticscholar.org

Solvent titration experiments: Changing the solvent can disrupt or enhance hydrogen bonds, leading to observable changes in the NMR spectrum. escholarship.org

Nuclear Overhauser Effect (NOE) experiments: These experiments can detect through-space interactions between protons and other nuclei, providing evidence for spatial proximity.

¹H and ¹⁹F NMR Chemical Shifts and Scalar Coupling Constants

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule and is highly sensitive to conformational changes. photothermal.commt.comlibretexts.org

For fluoroalcohols, the C-F and O-H stretching frequencies are of particular interest. The position and shape of the O-H stretching band in the IR spectrum can indicate the presence and nature of hydrogen bonding. dntb.gov.ua In the absence of significant intramolecular hydrogen bonding in this compound, the O-H stretching vibration would likely appear as a sharp band in dilute, non-polar solvents, corresponding to a "free" hydroxyl group. In the liquid state or in concentrated solutions, a broad band would be observed due to intermolecular hydrogen bonding.

Raman spectroscopy offers complementary information to IR spectroscopy. mt.com While IR spectroscopy is more sensitive to polar bonds, Raman is often better for analyzing non-polar, symmetric bonds. photothermal.com The combination of IR and Raman data can provide a more complete picture of the vibrational modes and conformational isomers present. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. tutorchase.combritannica.com

For this compound (C₅H₁₁FO), the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (106.14 g/mol ). chemexper.comnih.govnih.gov High-resolution mass spectrometry can confirm the exact mass and elemental formula. britannica.com

The fragmentation pattern provides clues about the molecular structure. tutorchase.com Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). For this compound, one might also expect fragmentation involving the C-F bond.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are essential tools for understanding molecular structure, properties, and behavior at an atomic level. sathyabama.ac.ingoogle.comkallipos.gr These methods complement experimental data by providing insights into conformational preferences, electronic properties, and reaction mechanisms.

For fluoroalcohols, computational studies have been used to investigate conformational landscapes and the potential for intramolecular hydrogen bonding. rsc.orgyu.edu.jo Theoretical calculations, such as ab initio and density functional theory (DFT), can predict the relative energies of different conformers and the geometric parameters associated with potential hydrogen bonds. rsc.orgfrontiersin.org For instance, studies on shorter-chain fluoroalcohols have shown that while a conformer with a CF···HO intramolecular hydrogen bond might be a local minimum in the gas phase, it is not necessarily the most stable conformer, especially in solution. rsc.org Molecular dynamics simulations can further explore the conformational flexibility of molecules like this compound in different environments. mdpi.comoup.com

Quantum Chemical Calculations for Electronic Structure and Acidity

Quantum chemical calculations are instrumental in understanding the electronic structure and acidity of fluorinated alcohols like this compound. The introduction of a highly electronegative fluorine atom induces a significant electron-withdrawing effect that propagates along the carbon chain, influencing the properties of the hydroxyl group. This effect decreases the electronic population of the hydroxyl group, which in turn increases the acidity of the alcohol compared to its non-fluorinated counterpart, pentan-1-ol. aip.org

Theoretical calculations using methods like Density Functional Theory (DFT) can quantify these effects. For instance, calculations on similar short-chain fluoroalcohols have shown that fluorination generally increases Brønsted acidity. researchgate.net The predicted pKa for this compound is approximately 15.12, indicating a slightly stronger acid than typical primary alcohols. guidechem.com Gas-phase acidity studies on a range of fluoroalcohols have established a clear trend where acidity increases with the degree of fluorination and proximity of fluorine to the hydroxyl group. researchgate.net While the terminal fluorine in this compound has a less pronounced effect than α or β-fluorination, it still enhances the proton-donating ability of the OH group. Electronic structure calculations, such as those performed at the G3MP2 level for perfluoroalkyl alcohols, confirm that these compounds are strong acids. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC5H11FO guidechem.com
Molecular Weight106.14 g/mol guidechem.com
pKa15.12 ± 0.10 guidechem.com
Topological Polar Surface Area20.2 Ų guidechem.com
Rotatable Bond Count4 guidechem.com
Hydrogen Bond Acceptor Count2 guidechem.com

Conformational Landscape Analysis and Energetics

The conformational landscape of flexible, long-chain fluoroalcohols like this compound is complex, with numerous possible rotamers arising from rotation around the C-C and C-O single bonds. Computational studies are essential to identify the most stable conformers and their relative energies. researchgate.net For analogous γ-fluoroalcohols, quantum chemical calculations have been used to rationalize the magnitude of intramolecular hydrogen bonds and their strong dependence on the molecular conformational profile. researchgate.net

In related molecules like 3-fluoropropan-1-ol, the most stable conformer is often one that allows for the formation of an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the fluorine atom, forming a pseudo-six-membered ring. researchgate.net However, entropy and solvation effects, even in nonpolar solvents, can diminish the population of these hydrogen-bonded conformers. rsc.org For this compound, a similar intramolecularly hydrogen-bonded structure would involve a larger, more flexible eight-membered ring, which is predicted to be very weak due to the high flexibility of the F-(CH2)4-OH chain. acs.org

The relative energies of different conformers (e.g., gauche vs. anti arrangements of the carbon backbone) determine their population at a given temperature. The stability of these conformers is governed by a balance of steric repulsions, dipole-dipole interactions, and potential intramolecular hydrogen bonding. For instance, in 2-methylbutane, gauche interactions increase the strain energy of a conformer by about 0.9 kcal/mol compared to the anti conformer. A similar analysis applies to this compound, where the orientation of the C-F and C-O dipoles significantly influences the stability of each rotamer.

Table 2: Calculated Conformer Populations for Analogous γ-Fluorohydrins

CompoundConformerPopulation (%)IMHB Energy (kJ mol⁻¹)Source
syn-4-fluoropentan-2-olIMHB3624.4 researchgate.netnih.gov
anti-4-fluoropentan-2-olIMHB623.5 researchgate.netnih.gov
3-fluoropropan-1-olIMHB819.7 researchgate.netnih.gov

Note: IMHB refers to the population of conformers featuring an Intramolecular Hydrogen Bond. Data for analogues are presented to illustrate trends.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular dynamics (MD) simulations provide insight into the behavior of molecules in the liquid phase, revealing details about intermolecular interactions that are not accessible from static calculations. aip.orgacs.org For fluoroalcohols in aqueous solution, MD simulations show that they act as structure-promoters for water, increasing hydrogen bonding between water molecules near both the fluoroalkyl and hydroxyl groups. aip.org The interaction between the fluoroalkyl group and water is stronger than that of a non-fluorinated alkyl group, due to the electron-withdrawing nature of fluorine. aip.org

In mixtures with other substances, such as in catalytic applications, fluorinated alcohols like hexafluoroisopropanol (HFIP) can form microheterogeneous structures. researchgate.net MD simulations reveal that polar domains (hydroxyl groups) separate from nonpolar fluorinated domains, which can influence reaction kinetics by creating interfaces and affecting mass transfer. researchgate.net For this compound, with its distinct hydrophilic head (OH) and hydrophobic, partially fluorinated tail (F-(CH2)4-), similar self-aggregation and domain formation are expected in certain solvents, influencing its interactions with other solute molecules. These simulations help in understanding how intermolecular forces, such as hydrogen bonds and van der Waals interactions, govern the macroscopic properties of solutions containing fluorinated alcohols. mdpi.com

Reaction Mechanism Simulations for Fluorinated Alcohols

Computational simulations are a powerful tool for elucidating the reaction mechanisms of fluorinated alcohols. nrel.gov Fluorinated alcohols are often used as solvents or promoters in organic synthesis because of their unique properties, including strong hydrogen-bond donating ability and low nucleophilicity. researchgate.net Simulations can model how these properties facilitate reactions. For instance, in nucleophilic substitution reactions, fluorinated alcohols can stabilize transition states and intermediates through hydrogen bonding without participating as a nucleophile themselves. researchgate.netacs.org

DFT studies have been employed to investigate the mechanism of reactions like the fluorocyclization of unsaturated alcohols. nih.govfrontiersin.org These simulations can compare different potential pathways, such as a "fluorination first, cyclization later" versus a "cyclization first, fluorination later" mechanism, revealing that the preferred pathway can depend on the substrate's properties, like the pKa of the functional group. nih.govfrontiersin.org For the atmospheric oxidation of fluorinated alcohols by OH radicals, computational protocols based on multiconformer transition state theory have been developed to predict reaction rates, which are crucial for assessing their environmental impact. uc.pt These simulations account for the multiple conformations of flexible molecules like this compound and provide detailed mechanistic insights into their degradation pathways. uc.pt

Conformational Dynamics and Intramolecular Interactions in Fluoroalkanols

O-H···F Intramolecular Hydrogen Bonding Network

The existence and strength of intramolecular hydrogen bonds (IMHBs) of the O-H···F type are a subject of significant research, as they can profoundly influence the conformation and properties of a molecule. nih.govnih.gov In conformationally restricted systems, such as cyclic fluorohydrins, the presence of O-H···F IMHBs is well-established. However, in flexible, acyclic molecules like this compound, the interaction is more complex and depends heavily on the conformational preferences of the alkyl chain. researchgate.net

Recent studies combining NMR spectroscopy and quantum chemical calculations have provided the first direct evidence for O-H···F IMHBs in flexible, acyclic γ-fluorohydrins. researchgate.netnih.gov For example, a significant through-hydrogen-bond scalar coupling (¹hJOH···F) of 6.6 Hz was observed for syn-4-fluoropentan-2-ol, confirming the presence of a hydrogen-bonded conformer in solution. nih.gov In contrast, the anti-diastereomer showed a much smaller coupling of 1.9 Hz, highlighting the strong dependence on stereochemistry and the resulting conformational population. nih.gov For this compound, the O-H···F interaction would form an eight-membered ring, which is conformationally more accessible than the seven-membered ring in 4-fluorobutanol but likely weaker than the six-membered ring in 3-fluoropropanol. rsc.org While some studies suggest that such IMHBs in linear fluoroalcohols are too weak to be detected in solution due to entropy and solvation effects, others provide evidence for their existence, indicating a delicate energetic balance. rsc.orgnih.gov

Advanced Research Applications and Future Directions for 5 Fluoropentan 1 Ol

5-Fluoropentan-1-ol as a Synthetic Building Block for Complex Architectures

This compound serves as a valuable synthetic building block in the creation of complex molecular structures. rsc.org Its unique properties, stemming from the presence of a fluorine atom, make it a versatile tool for chemists to introduce fluorine into larger molecules, thereby modifying their physical, chemical, and biological characteristics. researchgate.net

Preparation of Fluorine-Containing Fine Chemicals

The synthesis of fluorine-containing fine chemicals is a significant area of application for this compound. google.com These specialized chemicals are utilized in a variety of high-value products across numerous industries. Fluorinated alcohols, including this compound, are key intermediates in the production of water and oil repellents, as well as soil and stain release compositions. google.com These treatments are applied to a wide range of surfaces, from building materials like stone and tile to textiles used in apparel and carpeting. google.com

The process often involves using the alcohol to create other functional molecules such as polyurethanes, (meth)acrylates, and phosphate (B84403) esters. google.com The incorporation of fluorine can enhance the stability and performance of these materials.

Precursor in the Development of Novel Synthetic Routes

This compound also plays a crucial role as a precursor in the development of new and innovative synthetic methodologies. mcgill.ca The development of novel synthetic pathways is essential for accessing new classes of compounds with desired properties. For instance, in the synthesis of carbocyclic nucleoside analogues, which have shown potential as antitumoral agents, a key step can involve the introduction of a nucleobase to a scaffold. researchgate.net While not directly mentioning this compound, the general principles of using functionalized building blocks are relevant.

The unique reactivity imparted by the carbon-fluorine bond in compounds like 2-fluoropentane, a related structure, allows for its use in various chemical transformations to prepare more complex fluorinated molecules for the pharmaceutical and agrochemical industries.

Investigations into the Environmental Fate and Degradation of Fluorinated Alcohols

The environmental presence and behavior of fluorinated alcohols, such as this compound, are of growing interest due to their potential to act as precursors to persistent per- and polyfluoroalkyl substances (PFAS).

Identification of Fluoroalkanol Precursors in Environmental Samples

Fluorotelomer alcohols (FTOHs), a class of fluorinated alcohols, have been identified as significant precursors to perfluoroalkyl carboxylic acids (PFCAs) found in the environment. umweltbundesamt.deutoronto.ca Studies have detected FTOHs in various environmental compartments, including the air and water. umweltbundesamt.de Wastewater treatment plants (WWTPs) are recognized as a major pathway for the introduction of PFAS into natural waters, with observations of increased concentrations of certain PFAS in the effluent compared to the influent. umweltbundesamt.de

Studies on Residual Fluorinated Alcohols in Materials and Their Release Mechanisms

Research has shown that residual, unreacted fluorinated alcohols can be present in various commercially available fluorinated materials. researchgate.netnih.gov These materials, which include polymers and surfactants used in carpets, textiles, and paper products, can contain unbound FTOHs in varying chain lengths. nih.gov

One study found that several commercial and industrial polymeric and surfactant materials contained between 0.04% and 3.8% residual fluoro alcohols by dry mass. researchgate.netnih.gov These residual compounds can be released from the materials over time, becoming a significant source of FTOHs in the environment. researchgate.netnih.gov A method involving dispersion in water and air stripping has been developed to remove these residual alcohols from the materials. nih.gov

Computational Studies on Degradation Pathways of Fluoroalcohols

Computational chemistry offers valuable insights into the potential degradation pathways of fluoroalcohols. For example, a computational tool has been developed to accurately predict the 19F NMR chemical shifts of molecules with fluorine-carbon bonds, which can aid in the identification of transient intermediates in degradation processes. The study specifically applied this method to 2,2,3,3,4,4,5,5-octafluoropentan-1-ol to understand its conformational preferences, which are influenced by stereoelectronic effects involving fluorine.

The aerobic biodegradation of FTOHs has been shown to yield poly- and perfluorinated acids. utoronto.ca The proposed mechanism involves the oxidation of the FTOH to a telomer aldehyde, which is then converted to a telomer acid. utoronto.ca This acid can undergo further transformation through a beta-oxidation mechanism to produce stable PFCAs. utoronto.ca Such biotic degradation is considered a major pathway for fluorinated telomer alcohols in aquatic environments. utoronto.ca

Interactions of Fluorinated Alcohols with Lipid Bilayers and Biomimetic Systems

The cell membrane, a complex assembly of lipids and proteins, is central to cellular function. Understanding how small molecules interact with and modulate this barrier is a cornerstone of biophysics and pharmacology. Fluorinated alcohols, including by extension this compound, are recognized for their potent effects on the properties of lipid bilayers and the function of embedded membrane proteins. researchgate.netosti.govnih.gov

Modulating Membrane Protein Function and Lipid Bilayer Properties

Fluorinated alcohols are known to alter the physical properties of lipid membranes, including their fluidity, thickness, and propensity for leakage. researchgate.net Research on analogous short-chain fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) has demonstrated that they are significantly more potent in perturbing lipid bilayers than their non-fluorinated equivalents when compared based on their aqueous concentrations. osti.govnih.gov This perturbation is a result of the alcohol molecules partitioning into the membrane, thereby altering the packing of lipid acyl chains. researchgate.net

A key method for quantifying these effects involves using gramicidin-based fluorescence assays. Gramicidin (B1672133), a channel-forming peptide, dimerizes in the membrane to create a pore, and its function is highly sensitive to the mechanical properties of the surrounding lipid bilayer. osti.govnih.gov Studies have shown that fluorinated alcohols can alter gramicidin channel function at low millimolar concentrations, indicating a significant modification of the bilayer's properties. researchgate.netnih.gov This suggests that even residual amounts of these alcohols, when used as solvents for other compounds, could have unintended effects on membrane experiments. osti.gov

The interaction is not limited to the lipid component; it directly impacts membrane protein function. The mechanosensitive channel of large conductance (MscL), a bacterial emergency release valve, is a model system for studying such modulation. High-throughput coarse-grained molecular dynamics simulations have revealed that alcohols like octanol (B41247) can increase the opening times of MscL channels. acs.org This effect is not due to binding at a specific site, but rather a consequence of the alcohol-induced changes to the bilayer's collective properties and the alteration of the protein-lipid interface. acs.org Given the similar amphipathic nature of this compound, it is plausible that it would exert comparable membrane-mediated effects on the function of such sensitive transmembrane proteins.

Fluorinated AlcoholEffect on Gramicidin Channel (D)Bilayer/Aqueous Partition Coefficient (Kp)
Trifluoroethanol (TFE)High mM rangeLower than PFTB
Hexafluoroisopropanol (HFIP)Low mM rangeIntermediate
Perfluoro-tert-butanol (PFTB)Low mM rangeHigher than TFE

This table presents comparative data for well-studied fluorinated alcohols to illustrate general trends in their interaction with lipid bilayers, as determined by gramicidin-based fluorescence assays. osti.govnih.gov D represents the concentration at which the alcohols double the fluorescence quench rate.

Molecular-Level Interactions through Simulations

To understand the precise nature of these interactions at an atomic scale, researchers employ molecular dynamics (MD) simulations. These computational "microscopes" can model the behavior of individual molecules within a complex system like a cell membrane. uq.edu.au Atomistic MD simulations of fluorinated alcohols in model bilayers have provided detailed insights into how these molecules orient themselves within the membrane and disrupt lipid packing. researchgate.netosti.gov

Simulations show that fluorinated alcohols, at higher concentrations, can lead to a breakdown of the bilayer structure, a phenomenon that can be corroborated experimentally using techniques like ³¹P nuclear magnetic resonance. researchgate.netosti.gov The simulations reveal how the presence of the alcohol molecules alters the order parameters of the lipid acyl chains and increases the absorption of water molecules at the membrane-water interface.

Coarse-grained MD simulations, which group atoms into larger beads to simulate longer timescales, have been particularly effective in studying complex processes like the gating kinetics of membrane proteins. acs.org For the MscL channel, these simulations demonstrated that the impeding effect of octanol on channel opening was concentration-dependent, peaking at 10–20 mol %. acs.org This highlights the power of simulation to predict the functional consequences of modifying the membrane environment, a principle that is directly applicable to investigating the potential impact of this compound.

Exploration of this compound in the Development of New Materials and Solvents

The unique properties conferred by the fluorine atom—high electronegativity, thermal stability, and chemical resistance—make fluorinated compounds valuable building blocks for new materials. researchgate.net this compound, with its reactive hydroxyl group and fluorinated alkyl chain, is a promising candidate for creating specialized polymers and serving as a functional solvent.

Research has demonstrated the successful synthesis of fluorinated gradient copolymers through the tandem catalysis of living radical polymerization (LRP) and titanium alkoxide-mediated transesterification. rsc.org In one study, methyl methacrylate (B99206) (MMA) was efficiently transesterified with various fluoroalcohols to create fluorinated methacrylate monomers in situ, which were then immediately polymerized. rsc.org The study found that the efficiency of this transesterification increased with the length of the alkyl spacer between the hydroxyl group and the fluorinated segment. rsc.org Specifically, 4,4,5,5,5-pentafluoro-1-pentanol (B126089) (5FPOH) showed excellent reactivity, leading to the formation of well-controlled gradient copolymers in high yields. rsc.org Given its structural similarity, this compound is an excellent candidate for similar polymerization strategies to produce novel fluoropolymers with tailored properties.

Furthermore, a patent has been filed that explicitly lists this compound as a component in a catalyst composition for polymerization, underscoring its recognized potential in industrial material synthesis. google.com Such fluoropolymers are sought after for applications requiring low surface energy, high stability, and specific repellent properties. researchgate.net

Q & A

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Perform Hammett plot analyses with substituted analogs to quantify electronic effects. Use X-ray crystallography or DFT to study steric hindrance at the reaction center. Correlate findings with kinetic data (e.g., rate constants) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?

  • Methodological Answer : Re-examine experimental conditions (e.g., solvent, temperature) that affect spectral shifts. Use collaborative databases (e.g., PubChem) to compare raw data. Propose a standardized protocol for reporting NMR and IR parameters .

What frameworks guide the formulation of research questions on this compound’s environmental fate?

  • Methodological Answer : Apply the PICOT framework:
  • Population : Environmental matrices (soil, water).
  • Intervention : Exposure to UV light or microbial communities.
  • Comparison : Non-fluorinated analogs.
  • Outcome : Degradation half-life (t½).
  • Time : 6–12-month monitoring .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for PPE requirements (gloves, goggles). Store under nitrogen to prevent oxidation. Use fume hoods for volatile reactions and neutralize waste with calcium carbonate before disposal .

Q. How can researchers mitigate risks when scaling up this compound synthesis?

  • Methodological Answer : Conduct hazard operability (HAZOP) studies to identify thermal runaway risks. Use adiabatic calorimetry to assess exothermicity. Implement engineering controls (e.g., jacketed reactors with cooling loops) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.